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Compound of Interest

4-(Trimethylsilylethynyl)benzyl
Compound Name:
alcohol

Cat. No.: B1589720

Abstract: 4-(Trimethylsilylethynyl)benzyl alcohol is a bifunctional organic compound of
significant interest to researchers in medicinal chemistry, organic synthesis, and materials
science. Its structure incorporates a benzyl alcohol moiety, a common pharmacophore and
synthetic handle, along with a trimethylsilyl (TMS)-protected terminal alkyne. This TMS group
serves as a robust protecting group for the ethynyl functionality, which can be readily
deprotected for subsequent transformations, such as the Sonogashira coupling. A
comprehensive understanding of its physical and chemical properties is paramount for its
effective storage, handling, and application in experimental design. This guide provides an in-
depth analysis of the core physical properties, spectroscopic characterization, and safe
handling protocols for 4-(Trimethylsilylethynyl)benzyl alcohol, grounded in established
experimental methodologies and data.

Chemical Identity and Structure

The unique reactivity and physical behavior of 4-(Trimethylsilylethynyl)benzyl alcohol stem
directly from its molecular architecture. It features a para-substituted benzene ring, with a
hydroxymethyl group (-CH20H) affording it the properties of a primary alcohol, and a
trimethylsilylethynyl group (-C=CSi(CHs)s) providing a masked alkyne functionality.

Caption: 2D Chemical Structure of 4-(Trimethylsilylethynyl)benzyl alcohol.
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This structure bestows a balance of polar (hydroxyl) and nonpolar (TMS-alkyne, aromatic ring)
characteristics, which dictates its solubility and chromatographic behavior. The key identifiers
for this compound are summarized below.

Identifier Value Source
[4-(2-
IUPAC Name trimethylsilylethynyl)phenyllmet  PubChem[1]
hanol
CAS Number 275386-60-2 Sigma-Aldrich, PubChem|[1][2]

PubChem, Santa Cruz

Molecular Formula C12H160Si )
Biotechnology[2]
) Sigma-Aldrich, PubChem|[1][3]
Molecular Weight 204.34 g/mol 2]
WBNXRSFSSANBSA- _ _
INChl Key Sigma-Aldrich[3]

UHFFFAOYSA-N

C--INVALID-LINK--
SMILES String Sigma-Aldrich[3]
(C)C#Cclccc(CO)cecl

Sigma-Aldrich, Santa Cruz

Purity (Typical 296-97%
y (Typical) Biotechnology[3][2]

Core Physical Properties

The macroscopic physical properties of a compound are essential for its practical application in
the laboratory, informing decisions from solvent selection to reaction setup and purification.
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Property Value Source
Physical Form Solid Sigma-Aldrich[3]
Melting Point 68-72 °C Sigma-Aldrich[3]
- ) Data not available (potential
Boiling Point B N/A
decomposition)

Insoluble in water (predicted);
N Soluble in common organic
Solubility Inferred from structure[4]
solvents (e.g., alcohols,

CH:Clz, THF)

Appearance and Physical State

At standard temperature and pressure, 4-(Trimethylsilylethynyl)benzyl alcohol exists as a
solid[3]. This is consistent with its relatively high molecular weight and the planar, crystalline
packing facilitated by the aromatic ring.

Melting Point

The melting point is a critical indicator of purity. Commercial sources report a melting range of
68-72 °C[3]. A narrow melting range within this window is indicative of high sample purity.
Broadening of this range typically suggests the presence of impurities, which disrupt the
crystalline lattice of the solid.

o Sample Preparation: Place a small, finely powdered amount of the solid into a capillary tube,
sealed at one end, to a height of 2-3 mm.

o Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

o Measurement: Heat the sample rapidly to approximately 10-15 °C below the expected
melting point (i.e., ~55 °C).

o Refinement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

o Data Recording: Record the temperature at which the first drop of liquid appears (onset of
melting) and the temperature at which the entire sample becomes a clear liquid (completion
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of melting). This range is the melting point.

» Validation: For authoritative results, perform the measurement in triplicate.

Boiling Point

A boiling point for 4-(Trimethylsilylethynyl)benzyl alcohol at atmospheric pressure is not
reported. This is common for multifunctional organic molecules of this size. The high
temperature required for boiling at 760 mmHg may lead to decomposition, such as self-
polymerization or dehydration of the benzyl alcohol. The determination of a boiling point would
necessitate vacuum distillation, which lowers the temperature required for the liquid-to-gas
phase transition.

Solubility Profile

The solubility is dictated by the principle of "like dissolves like". The polar hydroxyl group
suggests potential solubility in polar protic solvents, while the large, nonpolar aromatic and
trimethylsilyl moieties predict solubility in nonpolar organic solvents. Benzyl alcohol itself has
moderate solubility in water, but the addition of the bulky, hydrophobic TMS-alkyne group is
expected to render this derivative effectively insoluble in aqueous media[4].

This workflow is designed to establish a practical solubility profile for use in reaction setup and
purification.

Caption: Workflow for qualitative solubility testing.

Recommended Test Solvents: Water, Methanol, Ethanol, Dichloromethane (DCM),
Tetrahydrofuran (THF), Ethyl Acetate, Hexanes.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the chemical identity and structural
integrity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. An ATR-IR
spectrum is available from chemical suppliers, and the expected vibrational modes are key to
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confirming the structure[1].

Frequency Range (cm™1) Vibrational Mode Significance

Confirms the presence of the

3500 - 3200 (broad) O-H stretch
alcohol group.[5]
3100 - 3000 Aromatic C-H stretch Indicates the benzene ring.
] ) Corresponds to the -CHz- and
2960 - 2850 Aliphatic C-H stretch ]
-Si(CHs)s groups.[5]
Diagnostic for the ethynyl
~2160 C=C stretch (alkyne)
group.[6]
) Confirms the aromatic
1610 - 1450 Aromatic C=C stretch
backbone.
) A very strong, characteristic
~1250 (strong) Si-C stretch
peak for the TMS group.[6]
_ Also characteristic of the TMS
~840 (strong) Si-C rock

group.

e Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.
Perform a background scan to capture the spectrum of the ambient environment, which will
be automatically subtracted from the sample spectrum.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

» Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the
sample and the crystal. This is crucial for obtaining a high-quality spectrum.

» Data Collection: Initiate the sample scan. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio.

» Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g.,
isopropanol) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. While specific spectra are not publicly indexed, the expected signals can be reliably

predicted based on the structure.

e 1H NMR:

~0.2 ppm (singlet, 9H): The nine equivalent protons of the trimethylsilyl (-Si(CHs)3) group.
This signal is highly characteristic.

~1.5-2.5 ppm (singlet or broad singlet, 1H): The hydroxyl (-OH) proton. Its chemical shift is
concentration and solvent-dependent, and it may exchange with deuterium if D20 is
added.

~4.7 ppm (singlet, 2H): The two protons of the benzylic methylene (-CH20H) group.

~7.2-7.5 ppm (multiplet, 4H): The four protons on the para-substituted aromatic ring, which
will likely appear as two distinct doublets (an AA'BB' system).

o BC NMR:

~0 ppm: The methyl carbons of the TMS group.
~65 ppm: The benzylic carbon (-CH20H).
~95 ppm & ~105 ppm: The two sp-hybridized carbons of the alkyne.

~120-140 ppm: The six carbons of the aromatic ring (four signals expected due to
symmetry).

Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-
ds) to the vial. Chloroform-d (CDCIs) is a common first choice for its excellent solubilizing
power for many organic compounds.

Dissolution: Gently agitate or vortex the vial to fully dissolve the sample.

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
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e Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for

analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
a molecule, which can be used for confirmation of identity.

e Molecular lon (M*): The exact mass of the molecule is 204.0970 g/mol [1]. In a low-
resolution mass spectrum, a peak would be expected at m/z = 204, corresponding to the

intact molecule with a single positive charge.

e Major Fragmentation Pathways: Under electron ionization (El), the molecule would be
expected to fragment in predictable ways. The stability of the benzyl cation is a major driver
for fragmentation.

[M - CHs]*
- «CHs m/z = 189

M]* - H:0 [M - H20]*

[M-CH20H]* ) - Si(CH3)sC=Cs [Tropylium lon]*+
miz=173 ) m/z = 91

Click to download full resolution via product page
Caption: Predicted major fragmentation pathways in EI-MS.

e Loss of a Methyl Radical (-CHs): Fragmentation of the TMS group can lead to a stable ion at
m/z = 189.

e Loss of Water (-H20): Dehydration of the benzyl alcohol is a common pathway for alcohols,

leading to an ion at m/z = 186.[7]
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e Loss of the Hydroxymethyl Radical (--CH20H): Cleavage of the benzylic C-C bond results in
a silylated aromatic cation at m/z = 173.

e Formation of Tropylium lon: A very common fragmentation for benzyl derivatives is the
formation of the highly stable tropylium cation at m/z = 91.[8]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and
ensure laboratory safety.

o Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses,
a lab coat, and chemical-resistant gloves, when handling this compound.[9]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep
away from strong oxidizing agents. The compound is classified under Storage Class 11
(Combustible Solids)[3].

o Toxicity: While specific toxicity data is not available, it should be handled with the care
afforded to all laboratory chemicals. Avoid inhalation of dust and contact with skin and eyes.
The WGK (Water Hazard Class) is 3, indicating it is severely hazardous to water[3].

Conclusion

4-(Trimethylsilylethynyl)benzyl alcohol is a well-defined solid with a moderate melting point
and predictable solubility in organic solvents. Its chemical identity is readily confirmed through a
combination of spectroscopic techniques, including IR, NMR, and MS, each providing unique
and complementary structural information. The presence of both a primary alcohol and a
protected alkyne makes it a versatile building block for chemical synthesis. The data and
protocols outlined in this guide provide the necessary foundation for researchers, scientists,
and drug development professionals to confidently and safely incorporate this valuable reagent
into their workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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